molecular formula C6H3Cl3O<br>C6H2Cl3(OH)<br>C6H3Cl3O B144370 2,4,5-Trichlorophenol CAS No. 95-95-4

2,4,5-Trichlorophenol

Cat. No. B144370
CAS RN: 95-95-4
M. Wt: 197.4 g/mol
InChI Key: LHJGJYXLEPZJPM-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenol (TCP) is a chlorinated phenolic compound that has been identified as a urinary metabolite of hexachlorobenzene (HCB) in rats. This compound can be isolated from urine and has been characterized using various spectroscopic methods, confirming its identity .

Synthesis Analysis

The synthesis of TCP and its derivatives has been explored in several studies. One method involves the conversion of hexachlorocyclohexane isomers into 1,2,4-trichlorobenzene, which is then transformed into 2,5-dichlorophenol. This intermediate can be further reacted to produce 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a related compound, with an overall yield of 40-50% based on the hexachlorocyclohexane . Another synthesis route for a related compound, 2,5-dichlorophenol, starts from 1,2,4-trichlorobenzene and involves alkaline hydrolyzation in the presence of a phase transfer catalyst (PTC), yielding a high purity product .

Molecular Structure Analysis

The molecular structure of TCP-related compounds has been studied using X-ray diffraction. For example, the crystal structure of a derivative formed by ring contraction and halolactonization of 2,6-dichlorophenols has been determined, providing insights into the molecular configurations and interactions of these chlorinated compounds .

Chemical Reactions Analysis

TCP undergoes various chemical reactions, including peroxidase-catalyzed oxidation. This reaction, studied using horseradish peroxidase (HRP) as a model, leads to the formation of 2,6-dichloro-1,4-benzoquinone as a major product. The process also involves the formation of phenoxyl radical intermediates, which have been detected and characterized by electron paramagnetic resonance (EPR) spectroscopy .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of TCP, the studies do imply that TCP has distinct spectroscopic features that can be used for its identification and characterization. These include ultraviolet (UV) absorbance, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry, which are typical methods used to determine such properties .

Scientific Research Applications

Environmental Impact and Toxicity

2,4,5-Trichlorophenol (TCP) has been studied for its environmental impact and toxicity. One notable aspect is its role in the formation of dioxins, which are significant environmental pollutants. For example, TCP was identified as a precursor in the formation of 2,3,7,8-tetrachlorodibenzodioxin, a highly toxic compound, during the manufacturing process of 2,4,5-trichlorophenol (Milnes, 1971). Moreover, the exposure to dioxins, often associated with TCP production and usage, has been linked to an increased risk of soft-tissue sarcoma (Fingerhut & Halperin, 1983).

Detection and Monitoring Techniques

Advancements in detection and monitoring techniques for TCP have been a focus of recent research. A study reported the development of molecularly imprinted polymers capped Mn-doped ZnS quantum dots for the sensitive and selective detection of 2,4,5-TCP in water (Wei et al., 2014). This represents a significant step forward in environmental monitoring of TCP.

Wastewater Treatment and Removal

Research has also been conducted on methods to remove TCP from wastewater. For example, a study explored the use of hydrogen peroxide and ultraviolet irradiation (H2O2/UV) for the total organic carbon (TOC) removal of 2,4,5-TCP from synthetic wastewater, showing effective degradation (Hou, Tsuneda, & Hirata, 2001).

Microbial Tolerance and Biodegradation

Studies have also focused on the tolerance of microorganisms to TCP and its biodegradation. For instance, an investigation into the microbial communities from polluted and pristine sites of a river showed varying tolerance levels to TCP, providing insights into environmental resilience and bioremediation strategies (Godoy et al., 1999).

Health and Occupational Safety

There has been research on the health effects of occupational exposure to TCP. A mortality analysis of employees engaged in the manufacture of 2,4,5-trichlorophenoxyacetic acid, a related compound, did not find adverse effects within the scope of the study, contributing to the understanding of occupational safety concerning TCP and its derivatives (Ott, Holder, & Olsen, 1980).

Safety And Hazards

2,4,5-Trichlorophenol may cause harm if swallowed and can cause skin and eye irritation . It is also suspected of causing cancer . Acute (short-term) dermal exposure to 2,4,5-Trichlorophenol may burn skin in humans . It also irritates the eyes, nose, pharynx, and lungs in humans .

properties

IUPAC Name

2,4,5-trichlorophenol
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InChI

InChI=1S/C6H3Cl3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
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InChI Key

LHJGJYXLEPZJPM-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)O
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Molecular Formula

C6H3Cl3O, Array
Record name 2,4,5-TRICHLOROPHENOL
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Related CAS

136-32-3 (hydrochloride salt), 35471-43-3 (potassium salt)
Record name 2,4,5-Trichlorophenol
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DSSTOX Substance ID

DTXSID4024359
Record name 2,4,5-Trichlorophenol
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Molecular Weight

197.4 g/mol
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Physical Description

2,4,5-trichlorophenol appears as colorless needles, gray flakes or off-white lumpy solid. Phenolic odor. Formerly used as a fungicide and bactericide., Colorless to gray solid with a strong odor of phenol; [HSDB] White powder; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

487 °F at 760 mmHg (NTP, 1992), 262 °C, Sublimes. BP: 248 °C at 746 mm Hg; 253 °C at 760 mm Hg; pK (25 °C) 7.37, 253 °C
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Flash Point

133.0 °C (271.4 °F) (Closed cup), 133 °C c.c.
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 1,200 mg/L at 25 °C, In water, 8.82X10+2 mg/kg at 25 °C, Solubility (g/100 g solvent, 25 °C): 615 acetone; 163 benzene; 51 carbon tetrachloride; 525 ether; 30, 525 denatured alc formula; 615 methanol; 56 liquid petrolatum at 50 °C; 79 soybean oil; 122 toluene, Very soluble in ethanol, ethyl ether, benzene; soluble in acetic acid, Solubility in water, g/l at 20 °C: 1.2 (poor)
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Density

1.678 at 77 °F (NTP, 1992) - Denser than water; will sink, Specific gravity: 1.678 at 25 °C/4 °C, 1.68 g/cm³
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Vapor Density

greater than 1 (NTP, 1992) (Relative to Air), Relative vapor density (air = 1): 6.8
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Vapor Pressure

1 mmHg at 162 °F ; 5 mmHg at 215.8 °F (NTP, 1992), 0.008 [mmHg], Vapor pressure: 1 mm Hg at 72.0 °C, 0.0075 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2.9
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Mechanism of Action

The molecular basis of the toxic properties of phenoxy herbicides in humans and animals has been insufficiently studied. In this study, damage parameters [levels of reduced glutathione (GSH) and total glutathione; activity of glutathione reductase (GR); activities of catalase (CAT) and superoxide dismutase (SOD); levels of adenine nucleotides and adenine energy charge (AEC)] were measured in human erythrocytes exposed in vitro to 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and its metabolite 2,4,5-trichlorophenol (2,4,5-TCP). Both 2,4,5-T and 2,4,5-TCP decreased the level of reduced glutathione (GSH) in erythrocytes in comparison to the control, but did not significantly change the total glutathione (2GSH + GSSG). This suggests that GSH concentration decreases concomitantly with an increase in oxidized glutathione (GSSG). 2,4,5-TCP at 100 ppm significantly decreased catalase and SOD activities. 2,4,5-T and 2,4,5-TCP did not significantly change the activity of glutathione reductase. 2,4,5-TCP decreased the level of ATP and increased the content of ADP and AMP, indicating a fall in AEC. 2,4,5-T and 2,4,5-TCP significantly changed the erythrocyte morphology. All these data are evidence of oxidative stress in erythrocytes incubated with 2,4,5-T and 2,4,5-TCP; the stress appears to be more intense in the case of 2,4,5-TCP., Chlorinated phenols ... are very effective (... in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, which is believed to occur at mitochondrial /membrane/, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/
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Impurities

2,3,7,8-Tetrachlorodibenzo-p-dioxin may be formed as a byproduct during the synthesis of 2,4,5-trichlorophenol by the hydrolysis of 1,2,4,5-tetrachlorobenzene using methanol and sodium hydroxide at elevated pressure or ethylene glycol and sodium hydroxide at atmospheric pressure., All technical and formulated 2,4,5-trichlorophenol products are contaminated in varying degrees by a byproduct of the manufacturing process, 2,3,7,8-tetrachlorodibenzo-p-dioxin., ... Tri-, tetra- and pentachlorodimethoxy-dibenzofurans were present in 3/6 samples of 2,4,5-trichlorophenol or its sodium salt; and tetra-, penta- and hexachlorodibenzofurans were found in one sample of 2,4,6-trichlorophenol.
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Product Name

2,4,5-Trichlorophenol

Color/Form

Needles from alcohol, petroleum ether, Needles from alcohol or ligroin, Gray flakes in sublimed mass, Colorless needles

CAS RN

95-95-4
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

154 °F (NTP, 1992), 67 °C
Record name 2,4,5-TRICHLOROPHENOL
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4,5-TRICHLOROPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4067
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,4,5-TRICHLOROPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0879
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

In the fourth stage, the 2,4,5-trichlorobenzenediazonium strong mineral acid salt in solution in water is hydrolytically decomposed at a temperature from the reflux temperature to a temperature of 375° C. At the lower temperatures, the solution is refluxed in the presence of a cupric salt, the 2,4,5-trichlorophenol formed is steam distilled from the reaction and separately recovered. At higher temperatures of 130° C. to 375° C., preferably from 140° C. to 220° C., the aqueous solution is injected into a column packed with a suitable inert material and maintained at the desired temperature, either with or without additional super-heated steam. The 2,4,5-trichlorophenol steam distills from the top of the heated column and the concentrated aqueous strong mineral acid is recovered from the bottom of the column.
Name
2,4,5-trichlorobenzenediazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cupric
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

226.5 gm (1.0 mols) of 1,2,4-trichloronitrobenzene were dissolved in 226 gm of isopropanol and hydrogenated in the presence of 6.1 gm of wet 1% Platinum on charcoal at 100° C. and 100-200 psig over a 90 minute period. The reaction mixture was filtered to remove the catalyst and the clear solution slowly dropped into a hot solution of 1125 gm of H2O and 500 gm of 98% sulfuric acid (5.0 mols) under vacuum to remove the isopropanol by distillation. The finely divided 2,4,5-trichloroaniline sulfate slurry was then cooled to -5° C. with good agitation and 56.9 gm (0.95 mols) of NaNO2 in 125 ml of water were added over a 15 minute period while maintaining a maximum temperature of +5° C. After 30 minutes of agitation the reaction mixture was filtered to remove an insoluble impurity. The resulting 2,4,5-trichlorobenzenediazonium sulfate solution was then added cold (0°±5° C.) to a boiling solution of 1000 gm of cupric sulfate heptahydrate in 2000 ml of water. As the product is formed, it is removed from the zone of reaction by steam distillation. The product in the steam distillate is extracted with two 300 ml aliquots of methylene chloride and stripped to dryness to obtain 123 gm of crude 2,4,5-trichlorophenol (0.62 mol) which analyzed to be 95.1% pure.
Quantity
226.5 g
Type
reactant
Reaction Step One
Quantity
226 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
2,4,5-trichloroaniline sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
56.9 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
1125 g
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The presently employed technology to produce 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and 2,4,5-trichlorophenol (2,4,5-TCP) commercially involves the dechlorination of 1,2,4,5-tetrachlorobenzene with aqueous sodium hydroxide or anhydrous sodium hydroxide in the presence of alcohols under elevated temperatures and pressures to form 2,4,5-TCP according to the reaction: ##STR2## Under the conditions of alkalinity, temperature and pressure, this process produces between 1 to 100 parts per million of the highly toxic teratogen 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) according to the reaction: ##STR3##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

226.5 gm (1.0 mol) of 1,2,4-trichloronitrobenzene were dissolved in 226 gm of isopropanol and hydrogenated in the presence of 6.1 gm of wet 1% Platinum on charcoal at 100° C. and 100-200 psig over a 90 minutes period. The reaction mixture was filtered to remove the catalyst and the clear solution was slowly dropped into a hot solution of 1125 gm of H2O and 500 gm of phosphoric acid (5.0 mols) under vacuum to remove the isopropanol by distillation. The finely divided 2,4,5-trichloroaniline phosphate slurry was then cooled to -5° C. with good agitation and 56.9 gm (0.95 mol) of NaNO2 in 125 ml of water were added over a 15 minute period while maintaining a maximum temperature of +5° C. After 30 minutes of agitation, the reaction mixture was filtered to remove an insoluble impurity. The resulting 2,4,5-trichlorobenzenediazonium phosphate solution was then added cold (0° ±5° C.) to a boiling solution of 1000 gm of cupric sulfate heptahydrate in 2000 ml of water. As the product was formed, it was removed from the zone of reaction by steam distillation. The product in the steam distillate was extracted with two 300 ml aliquots of methylene chloride and stripped to dryness to obtain 115 gm of crude 2,4,5-trichlorophenol (0.58 mol) which analyzed to be 94.8% pure. This product was then added to a slurry of 68.0 gms (0.58 mol) of monochloroacetic acid in 190 ml of toluene and 125 ml of hydrocarbon solvent and reacted with 104.3 (1.31 moles) of 50% sodium hydroxide over a 10 minute period of time at 60°-92° C. After 15 minutes of agitation, the exothermic reaction was finished and 160 gm of a 20% hydrochloric acid solution were added to a pH of less than 2.0. Another 31 gm of toluene were added at 80°-84° C. and the organic layer was collected, cooled, filtered, washed with 30 ml of cold hydrocarbon solvent, and collected to give 80.0 gm (0.32 mol) of dry 2,4,5-trichlorophenoxyacetic acid (m.p.=148°-153° C.).
Quantity
226.5 g
Type
reactant
Reaction Step One
Quantity
226 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
2,4,5-trichloroaniline phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
56.9 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
1125 g
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-Trichlorophenol
Reactant of Route 2
2,4,5-Trichlorophenol
Reactant of Route 3
2,4,5-Trichlorophenol
Reactant of Route 4
2,4,5-Trichlorophenol
Reactant of Route 5
2,4,5-Trichlorophenol
Reactant of Route 6
Reactant of Route 6
2,4,5-Trichlorophenol

Citations

For This Compound
9,490
Citations
AG Agrios, KA Gray, E Weitz - Langmuir, 2003 - ACS Publications
The adsorptive behavior of TiO 2 under various illumination conditions was investigated. In the dark, Degussa P25, which contains both the anatase and rutile phases of TiO 2 , …
Number of citations: 178 pubs.acs.org
DK Joshi, MH Gold - Applied and Environmental Microbiology, 1993 - Am Soc Microbiol
Under secondary metabolic conditions the white rot basidiomycete Phanerochaete chrysosporium rapidly mineralizes 2,4,5-trichlorophenol. The pathway for degradation of 2,4,5-…
Number of citations: 247 journals.asm.org
SK Dentel, JY Bottero, K Khatib, H Demougeot… - Water Research, 1995 - Elsevier
Sorption of the organic pollutants phenol, 2,4,5-trichlorophenol, and tannic acid (Fluka) onto montmorillonite-based sorbents was studied. The sorbents were homoionic Na- or Ca-…
Number of citations: 199 www.sciencedirect.com
MD Marsolek, MJ Kirisits, BE Rittmann - Biodegradation, 2007 - Springer
Chlorinated aromatic compounds challenge our environment and wastewater treatment processes due to their biorecalcitrance and inhibition. In particular, 2,4,5-trichlorophenol (TCP) …
Number of citations: 36 link.springer.com
H Zaghouane-Boudiaf, M Boutahala - Chemical Engineering Journal, 2011 - Elsevier
Two montmorillonites modified with organic surfactant hexadecyltrimethylammonium bromide via ion exchange were used as adsorbents to remove 2,4,5-trichlorophenol (2,4,5-TCP) …
Number of citations: 89 www.sciencedirect.com
D Bello, C Trasar-Cepeda, MC Leirós… - Environmental Pollution, 2008 - Elsevier
Soil response to contamination with 2,4,5-triclorophenol was studied to test the validity of the concept of Generic Reference Levels (GRL), the main criterion used to define soil …
Number of citations: 35 www.sciencedirect.com
H Liu, S Guo, K Jiao, J Hou, H Xie, H Xu - Journal of Hazardous Materials, 2015 - Elsevier
Pot experiments were performed to investigate the single effect of 2,4,5-trichlorophenol (TCP) or heavy metals (Cu, Cd, Cu + Cd) and the combined effects of metals-TCP on the growth …
Number of citations: 81 www.sciencedirect.com
M Barbeni, M Morello, E Pramauro, E Pelizzetti… - Chemosphere, 1987 - Elsevier
The photocatalytic degradation of 2,4,5-trichlorophenoxyacetic acid and 2,4,5-trichlorophenol has been investigated in oxygenated aqueous suspensions of TiO 2 . Complete …
Number of citations: 154 www.sciencedirect.com
X Qu, H Wang, Q Zhang, X Shi, F Xu… - Environmental science & …, 2009 - ACS Publications
An understanding of the reaction mechanism of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) formation is crucial for any attempt to prevent PCDD/Fs formation. …
Number of citations: 90 pubs.acs.org
H Zaghouane-Boudiaf, M Boutahala - International Journal of Mineral …, 2011 - Elsevier
This study has investigated the potential use of acid-activated montmorillonite (AMt) as adsorbent for the removal of 2,4,5-trichlorophenol (2,4,5-TCP) from aqueous solution. The …
Number of citations: 54 www.sciencedirect.com

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